![molecular formula C27H21F3N2O3 B1676556 MF-766 CAS No. 1050656-06-8](/img/structure/B1676556.png)
MF-766
概述
描述
MF766 is a highly potent, selective, and orally active antagonist of the prostaglandin E2 receptor subtype EP4. It has a binding affinity (Ki) of 0.23 nM and behaves as a full antagonist with an IC50 of 1.4 nM (shifted to 1.8 nM in the presence of 10% human serum) in functional assays . MF766 is primarily used in cancer and inflammation research due to its ability to modulate immune responses and inhibit tumor growth .
准备方法
MF766 的制备涉及多种合成路线和反应条件。该化合物通过一系列化学反应合成,包括关键中间体的形成及其随后的偶联。 MF766 的工业生产方法旨在确保高纯度和高产率,通常涉及色谱法和结晶等先进技术 .
化学反应分析
科学研究应用
Cancer Immunotherapy
MF-766 has shown promising results in enhancing the efficacy of immune checkpoint inhibitors, particularly anti-PD-1 therapies. In various syngeneic mouse models, the combination of this compound with anti-PD-1 therapy has been observed to significantly improve anti-tumor activity. Key findings include:
- Increased Infiltration of Immune Cells : Treatment with this compound led to enhanced infiltration of CD8+ T cells, natural killer (NK) cells, and conventional dendritic cells (cDCs) in tumors .
- Reprogramming of Myeloid Cells : this compound induced M1-like macrophage reprogramming while reducing MDSCs, which are often associated with tumor progression and immune suppression .
- Restoration of Cytokine Production : In vitro studies demonstrated that this compound restored PGE2-mediated inhibition of cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) in lymphocytes .
Preclinical Studies
Numerous preclinical studies have validated the therapeutic potential of this compound:
Case Study 1: Combination Therapy in CT26 Tumor Model
In a study involving the CT26 syngeneic mouse model, administration of this compound alongside anti-PD-1 therapy resulted in a marked decrease in tumor volume compared to monotherapy with either agent. The study utilized multiparameter flow cytometry to analyze immune cell populations, revealing a significant increase in effector T cells within the TME post-treatment .
Case Study 2: Impact on Human Tumor Histocultures
In translational studies using primary human tumor histocultures, this compound was shown to enhance IFN-γ production when combined with anti-CD3 stimulation. This suggests its potential utility in augmenting T-cell responses in human cancers characterized by high PGE2 levels .
Clinical Implications
The results from preclinical studies suggest that this compound could serve as a valuable adjunctive therapy in cancer treatment regimens that involve immune checkpoint inhibitors. By mitigating PGE2-mediated immune suppression, this compound may improve patient outcomes through enhanced anti-tumor immunity.
作用机制
MF766 通过选择性结合并拮抗 EP4 受体(前列腺素 E2 受体的一种亚型)发挥作用。这种相互作用抑制受体的活性,导致前列腺素 E2 介导的免疫抑制减少。所涉及的分子靶点和途径包括调节 CD8+ T 细胞、自然杀伤细胞和传统树突状细胞。 MF766 还诱导 M1 样巨噬细胞重编程并减少肿瘤微环境中的粒细胞髓样来源的抑制细胞 .
相似化合物的比较
MF766 由于其对 EP4 受体的高效力和选择性而具有独特性。类似的化合物包括:
ONO-AE3-208: 另一种 EP4 拮抗剂,具有不同的结合亲和力和选择性特征。
L-161982: 一种 EP4 拮抗剂,用于类似的研究应用,但其疗效和效力不同。
AZD1981: 一种靶向 EP4 受体,具有独特的药代动力学特性的化合物
生物活性
MF-766 is a selective antagonist of the E-type prostanoid receptor EP4, which has garnered attention for its potential in enhancing anti-tumor immunity. This compound is particularly significant in the context of immunotherapy, especially when combined with immune checkpoint inhibitors like anti-PD-1 therapy. The following sections detail the biological activity of this compound, including its mechanisms of action, effects on immune cell populations, and implications for cancer treatment.
This compound operates by inhibiting the EP4 receptor, which is a key mediator of the immunosuppressive effects of prostaglandin E2 (PGE2). PGE2 is produced during inflammation and tumor progression, leading to immune suppression through various pathways:
- Inhibition of Cytokine Production : this compound has been shown to reverse PGE2-mediated suppression of cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) in lymphocytes and myeloid cells .
- Modulation of Immune Cell Infiltration : Treatment with this compound increases the infiltration of effector immune cells, including CD8+ T cells and natural killer (NK) cells, while reducing immunosuppressive myeloid-derived suppressor cells (MDSCs) within the tumor microenvironment (TME) .
In Vivo Studies
In preclinical models using syngeneic tumor mouse models (CT26 and EMT6), this compound demonstrated significant anti-tumor activity when combined with anti-PD-1 therapy. Key findings include:
- Tumor Volume Reduction : The combination treatment resulted in a notable decrease in tumor volume compared to control groups. The relative tumor volume was calculated using the formula:
This metric indicated enhanced efficacy in tumor growth inhibition .
Treatment Group | Tumor Volume Reduction (%) |
---|---|
Control | 0 |
This compound | 35 |
Anti-PD-1 | 50 |
This compound + Anti-PD-1 | 75 |
In Vitro Studies
In vitro experiments have corroborated the findings from in vivo studies. For instance:
- Restoration of Cytokine Production : this compound restored TNF-α production in THP-1 cells that had been inhibited by PGE2. Additionally, it enhanced IFN-γ production in human NK cells and CD8+ T cells under PGE2-rich conditions .
Case Studies and Translational Research
Recent translational studies have highlighted the potential clinical applications of this compound:
属性
IUPAC Name |
4-[1-[[1-[[4-(trifluoromethyl)phenyl]methyl]indole-7-carbonyl]amino]cyclopropyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21F3N2O3/c28-27(29,30)21-8-4-17(5-9-21)16-32-15-12-18-2-1-3-22(23(18)32)24(33)31-26(13-14-26)20-10-6-19(7-11-20)25(34)35/h1-12,15H,13-14,16H2,(H,31,33)(H,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXAZFCPGFKANL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)C(=O)O)NC(=O)C3=CC=CC4=C3N(C=C4)CC5=CC=C(C=C5)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1050656-06-8 | |
Record name | MF-766 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1050656068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MF-766 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86KF5VSV88 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。